molecular formula C20H16N2O6 B4914649 4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid

4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid

Cat. No.: B4914649
M. Wt: 380.3 g/mol
InChI Key: NSYJFLXHJKPPMK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes an ethoxy group, a benzoic acid moiety, and a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Derivative: The starting material, 4-ethoxybenzoic acid, is prepared through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of the Diazinan Ring: The diazinan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzoic acid derivative with the diazinan ring. This is typically achieved through a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The diazinan ring can be reduced to form a more saturated ring system.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of 4-carboxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid.

    Reduction: Formation of a more saturated diazinan ring system.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, 4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the function of various biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it a potential candidate for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid
  • 4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid ethyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-2-28-16-9-8-12(19(25)26)10-13(16)11-15-17(23)21-20(27)22(18(15)24)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,25,26)(H,21,23,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYJFLXHJKPPMK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.